(4-Tert-butylcyclohexyl)hydrazine
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Overview
Description
(4-Tert-butylcyclohexyl)hydrazine is an organic compound with the molecular formula C10H22N2 It is a hydrazine derivative where the hydrazine group is attached to a cyclohexane ring substituted with a tert-butyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Tert-butylcyclohexyl)hydrazine typically involves the hydrogenation of 4-tert-butylphenol in the presence of a rhodium catalyst and a suitable solvent. The process includes the following steps:
Hydrogenation: 4-tert-butylphenol is hydrogenated using a rhodium catalyst in a solvent such as ethanol or methanol.
Hydrazine Formation: The resulting 4-tert-butylcyclohexanol is then reacted with hydrazine hydrate under controlled conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and hydrazine formation.
Chemical Reactions Analysis
Types of Reactions
(4-Tert-butylcyclohexyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acid chlorides.
Major Products Formed
Oxidation: Oxides and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
(4-Tert-butylcyclohexyl)hydrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Tert-butylcyclohexyl)hydrazine involves its interaction with molecular targets and pathways within biological systems. It is believed to exert its effects by:
Inhibition of Enzymes: It can inhibit specific enzymes involved in metabolic pathways.
Interaction with DNA: It may interact with DNA, leading to changes in gene expression.
Oxidative Stress: It can induce oxidative stress, leading to cell damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (4-Tert-butylcyclohexyl)amine
- (4-Tert-butylcyclohexyl)hydroxylamine
- (4-Tert-butylcyclohexyl)hydrazone
Uniqueness
(4-Tert-butylcyclohexyl)hydrazine is unique due to its specific hydrazine group attached to a tert-butyl-substituted cyclohexane ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
500689-73-6 |
---|---|
Molecular Formula |
C10H22N2 |
Molecular Weight |
170.30 g/mol |
IUPAC Name |
(4-tert-butylcyclohexyl)hydrazine |
InChI |
InChI=1S/C10H22N2/c1-10(2,3)8-4-6-9(12-11)7-5-8/h8-9,12H,4-7,11H2,1-3H3 |
InChI Key |
PVVJJWYCXNXIKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NN |
Origin of Product |
United States |
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